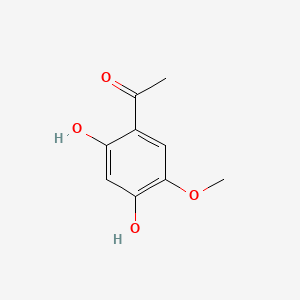

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known by other names such as “1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone” and "Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-" .

Synthesis Analysis

The synthesis of this compound often involves condensation reactions, the use of oxalate under basic conditions, and other specialized chemical reactions to introduce specific functional groups or to construct the core phenyl ethanone structure.

Molecular Structure Analysis

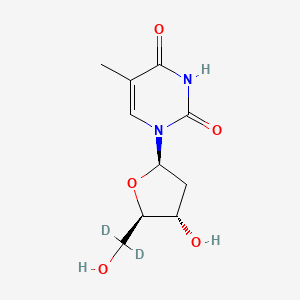

The molecular structure of “1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” consists of a central ethanone group (a carbonyl group with a methyl group) attached to a phenyl group that has two hydroxyl groups and one methoxy group .

科学的研究の応用

A study by Moskvina, Shilin, and Khilya (2015) explored the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction, leading to the heterocyclization of isoflavone and the formation of various heterocycles, demonstrating its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).

Kesternich, Brito, Bolte, Pérez-Fermann, and Nelson (2010) analyzed the crystal structure of a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, highlighting its relevance in crystallography and the understanding of molecular arrangements (Kesternich et al., 2010).

Rao, Cui, and Zheng (2014) synthesized and characterized the crystal structure of a derivative of dehydroabietic acid using 1-(4-methoxyphenyl)ethanone, contributing to the field of crystallography and organic chemistry (Rao, Cui, & Zheng, 2014).

Puthran et al. (2019) synthesized novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, which were screened for antimicrobial activity. This study exemplifies the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).

Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their platelet aggregation inhibitory activity, indicating the compound's potential in pharmaceutical applications (Akamanchi et al., 1999).

特性

IUPAC Name |

1-(2,4-dihydroxy-5-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGICCVSKDOLGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678737 |

Source

|

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone | |

CAS RN |

7298-21-7 |

Source

|

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can 2,4-Dihydroxy-5-methoxyacetophenone be used to synthesize naturally occurring compounds?

A1: Yes, 2,4-Dihydroxy-5-methoxyacetophenone serves as a valuable precursor in the synthesis of naturally occurring acetylchromenes. For instance, reacting 2,4-Dihydroxy-5-methoxyacetophenone with 3-chloro-3-methyl-1-butyne under specific conditions (K2CO3, KI, and DMF) yields two products: its 4-(1,1-dimethyl-2-propynyl) ether and 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene []. This highlights the compound's utility in synthesizing naturally occurring chromenes.

Q2: Besides its use in synthesizing 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene, are there other natural products that can be derived from 2,4-Dihydroxy-5-methoxyacetophenone?

A2: Yes, 2,4-Dihydroxy-5-methoxyacetophenone is identified as one of the six aromatic compounds isolated from the petroleum ether extract of Cynanchum auriculatum Royle ex Wight []. This suggests its potential role as a precursor or intermediate in the biosynthesis of other natural products within this plant species. Further research may elucidate the complete biosynthetic pathways and potential applications of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[2-13C]talose](/img/structure/B584003.png)

![D-[4-13C]Threose](/img/structure/B584011.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)